molecular formula C9H16N4 B13174484 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13174484
M. Wt: 180.25 g/mol
InChI Key: NQROKNPWZWHIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-(5-cyclobutyl-2-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C9H16N4/c1-13-8(5-6-10)11-9(12-13)7-3-2-4-7/h7H,2-6,10H2,1H3

InChI Key

NQROKNPWZWHIDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCC2)CCN

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Cyclobutyl-1-methyl-1H-1,2,4-triazole Core

  • The cyclobutyl group at the 3-position can be introduced via nucleophilic substitution or cross-coupling reactions starting from a halogenated triazole intermediate.
  • Methylation at N1 is typically achieved using methyl iodide or methyl triflate under basic conditions.

Introduction of the Ethanamine Side Chain at the 5-Position

  • The 5-position can be functionalized by reaction of the triazole with haloalkylamines or via reductive amination of a corresponding aldehyde or ketone precursor.
  • Copper-mediated or palladium-catalyzed amination reactions are effective for attaching ethanamine groups to heterocyclic rings.

Representative Synthetic Route (Adapted from Literature)

Step Reaction Type Reagents & Conditions Yield & Notes
1. Formation of 3-cyclobutyl-1H-1,2,4-triazole Cyclization of hydrazine with cyclobutyl-substituted precursor Base, solvent (e.g., ethanol), reflux Moderate yields, requires purification
2. N1-Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temperature High yield methylation of N1 nitrogen
3. Halogenation at 5-position Use of phosphoryl chloride or NBS to introduce leaving group Enables substitution at C5
4. Nucleophilic substitution with ethanamine Reaction with 2-aminoethylamine or protected ethanamine under heating Moderate to good yields
5. Deprotection (if needed) Acidic or basic hydrolysis Final purification

Experimental Data Summary from Patents and Research Articles

Reference Method Key Reagents Conditions Yield Remarks
US Patent US10239882B2 Substituted triazole synthesis Halogenated triazole, amines, Pd catalysts 40-90 °C, inert atmosphere 70-80% Selective amination at C5 position
JACS 2024 (DOI:10.1021/jacs.3c14037) Copper-mediated α-branched amine synthesis Alkyl iodides, TMSOTf, amines Room temp to 90 °C Up to 96% Efficient one-step amination
PMC Article 2017 (PMC5513444) Condensation of diketones with 5-amino-1,2,4-triazole Diethyl carbonate, base, phosphoryl chloride Reflux, multiple steps Moderate yields Route to substituted triazolopyrimidines, adaptable

Detailed Reaction Scheme Example

  • Cyclobutyl substitution at C3 : Starting from 3-chloro-1-methyl-1H-1,2,4-triazole, perform nucleophilic substitution with cyclobutyl lithium or Grignard reagent under inert atmosphere to install the cyclobutyl group.

  • Halogenation at C5 : Treat the intermediate with phosphoryl chloride to install a chlorine atom at the 5-position, forming 5-chloro-3-cyclobutyl-1-methyl-1H-1,2,4-triazole.

  • Nucleophilic substitution with ethanamine : React the 5-chloro intermediate with excess ethanamine (2-aminoethane) under heating (e.g., 80-100 °C) in a polar aprotic solvent such as DMF or DMSO to substitute chlorine with ethanamine, yielding the target compound.

Analytical and Purification Techniques

  • Purification : Column chromatography on silica gel using methanol/ethyl acetate mixtures.
  • Characterization : NMR (1H, 13C), LC-MS, and IR spectroscopy to confirm substitution patterns and purity.
  • Yields : Typically range from 60% to 80% for each step depending on reaction optimization.

Summary Table of Preparation Methods

Step Description Reagents Conditions Yield (%) Notes
1 Cyclobutyl substitution on triazole Cyclobutyl lithium/Grignard Inert atmosphere, 0-25 °C 65-75 Requires dry conditions
2 N1-Methylation Methyl iodide, base DMF, room temp 85-95 High selectivity
3 Halogenation at C5 Phosphoryl chloride Reflux 70-80 Enables further substitution
4 Amination with ethanamine Ethanamine, heating 80-100 °C 60-75 Final substitution step
5 Purification Silica gel chromatography Solvent gradient - Ensures compound purity

Chemical Reactions Analysis

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
  • CAS Number : 1556502-95-4
  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol

Structural Features :

  • A 1,2,4-triazole core substituted with a cyclobutyl group at position 3 and a methyl group at position 1.
  • An ethanamine side chain at position 5 of the triazole ring.

Structural Analogs and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent (Triazole Position 3) Heterocycle Type Key Features
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (Target) C₉H₁₆N₄ 180.25 Cyclobutyl 1,2,4-Triazole Methyl at N1; ethanamine chain
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine C₈H₁₄N₄ 166.22 Cyclopropyl 1,2,4-Triazole Smaller ring size; reduced steric hindrance
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine C₁₀H₁₇N₃O 195.26 Cyclohexyl 1,2,4-Oxadiazole Oxadiazole core; lacks triazole N-H bonding sites
2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride C₅H₁₂Cl₂N₄ 203.09 Methyl 1,2,4-Triazole Methyl at N4; charged hydrochloride salt
5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine C₉H₁₀N₄ 174.21 3-Methylphenyl 1,2,4-Triazole Aromatic substituent; no ethanamine chain

Impact of Substituents and Heterocycle Modifications

(a) Cyclobutyl vs. Cyclopropyl Substituents
  • Cyclobutyl (Target Compound): Introduces moderate steric bulk and ring strain due to the four-membered ring.
  • Cyclopropyl () :
    • Smaller three-membered ring with higher ring strain but lower steric hindrance.
    • Lower molecular weight (166.22 vs. 180.25) may improve pharmacokinetic properties .
(b) Triazole vs. Oxadiazole Cores
  • 1,2,4-Triazole (Target Compound) :
    • Provides two nitrogen atoms capable of hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors) .
  • 1,2,4-Oxadiazole () :
    • Replaces a nitrogen with oxygen, reducing hydrogen-bonding capacity.
    • Increased molecular weight (195.26) due to the oxygen atom and cyclohexyl group .
(c) Aromatic vs. Aliphatic Substituents
  • 3-Methylphenyl () :
    • Aromatic groups enhance π-π stacking interactions but may reduce solubility.
    • Lacks the ethanamine chain, limiting flexibility in binding interactions .

Biological Activity

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound that features a cyclobutyl group and a 1,2,4-triazole moiety. The unique structure of this compound suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol. The presence of the triazole ring is particularly noteworthy as it has been associated with various biological interactions and pharmacological effects.

Antifungal and Antibacterial Properties

Compounds containing the 1,2,4-triazole structure have been extensively studied for their antifungal and antibacterial activities. Specifically, derivatives of triazoles have shown effectiveness against various pathogens by inhibiting key enzymes or disrupting cellular functions. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes in fungi, which are crucial for ergosterol synthesis, leading to cell death.

Anticancer Activity

Research indicates that 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine may exhibit anticancer properties. Triazole derivatives have been reported to inhibit kinases involved in cancer progression. For example, studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC₅₀ values significantly lower than conventional chemotherapeutics like cisplatin .

Synthesis Methods

The synthesis of this compound typically involves condensation reactions that yield imine intermediates followed by reduction steps. Various methods can be employed:

  • Condensation with Aldehydes : Cyclobutyl derivatives are reacted with appropriate aldehydes.
  • Reduction Reactions : Following condensation, reducing agents like sodium borohydride may be used to form the final amine product.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole compounds similar to 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine:

StudyFindings
Evaluated cytotoxic activity against multiple cancer cell lines (IC₅₀ values between 2.66 and 10.08 μM), indicating significant anticancer potential.
Discussed the role of mercapto-substituted triazoles in chemoprevention and therapeutic applications against cancer.
Investigated the synthesis of related triazole compounds showing selective biological activity through eco-friendly methods.

Pharmacokinetic Predictions

Using tools like SwissADME for pharmacokinetic predictions can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Such predictions are essential for understanding its viability as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.